molecular formula C17H23FN4O5S B2369740 1-(2-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 2034320-34-6

1-(2-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No. B2369740
CAS RN: 2034320-34-6
M. Wt: 414.45
InChI Key: RMWLOMNNACKYAS-UHFFFAOYSA-N
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Description

1-(2-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C17H23FN4O5S and its molecular weight is 414.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agent Synthesis

The compound's synthesis and reactions have been explored in the context of developing antibacterial agents. For example, Miyamoto et al. (1987) described the synthesis of similar fluoropyrimidine derivatives, emphasizing their potential as potent antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

Anticonvulsant Activity

Research by Kamiński et al. (2011) focused on synthesizing and testing similar compounds for anticonvulsant activity. They found that these compounds were effective in various seizure models, highlighting their potential in treating epilepsy (Kamiński, Rzepka, & Obniska, 2011).

Antitumor Agent Design

Huang et al. (2001) investigated sulfonamide derivatives, including structures akin to the compound , for their antitumor properties. They achieved significant results in developing low-toxicity antitumor agents (Huang, Lin, & Huang, 2001).

5-HT2 Antagonist Activity

The study by Watanabe et al. (1992) explored derivatives with potential 5-HT2 antagonist activity. This research contributes to understanding the therapeutic applications of such compounds in neuropsychiatric disorders (Watanabe et al., 1992).

properties

IUPAC Name

1-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O5S/c1-2-13-16(18)17(20-11-19-13)27-12-6-7-21(10-12)28(25,26)9-8-22-14(23)4-3-5-15(22)24/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWLOMNNACKYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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